2-amino-N-(4-fluorophenyl)-3-phenylpropanamide

Medicinal chemistry HDAC inhibition Structure-activity relationships

Researchers requiring a versatile phenylalanine anilide scaffold for HDAC inhibitor optimization face limited access to compounds bearing the essential free 2-amino pharmacophore. 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide directly addresses this gap, providing the critical zinc-chelating group absent in de-amino analogs. - Enables single-step derivatization via amide coupling, sulfonylation, or reductive amination for focused library synthesis. - Class-level HDAC inhibitory activity with congeners reaching IC₅₀ = 80 nM; matched pair with de-amino analog (CAS 5298-86-2) supports target deconvolution studies. - Procure as the hydrochloride salt (CAS 1236261-36-1, ≥98%) for aqueous enzymatic assays or the (S)-enantiomer (CAS 52084-06-7) for stereochemically defined SAR.

Molecular Formula C15H15FN2O
Molecular Weight 258.29 g/mol
Cat. No. B12103493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(4-fluorophenyl)-3-phenylpropanamide
Molecular FormulaC15H15FN2O
Molecular Weight258.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)F)N
InChIInChI=1S/C15H15FN2O/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11/h1-9,14H,10,17H2,(H,18,19)
InChIKeyZYZNWJNPTMMUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide: Structural Identity, Physicochemical Benchmarks, and Compound Class Context for Procurement Decisions


2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide (free base CAS not assigned; (S)-enantiomer CAS 52084-06-7; hydrochloride salt CAS 1236261-36-1) is a synthetic phenylalanine-derived α-amino amide with molecular formula C₁₅H₁₅FN₂O and molecular weight 258.29 g·mol⁻¹ . The compound features a chiral center at the 2-position, a 4-fluorophenyl amide moiety, and a free primary amine, classifying it within the phenylalanine anilide chemotype—a scaffold that has yielded submicromolar histone deacetylase (HDAC) inhibitors with the most potent congener reaching an IC₅₀ of 80 nM [1]. It is commercially supplied as both the free base (purity ≥95%) and the hydrochloride salt (purity ≥98%), with predicted logP values of approximately 2.65 (free base) and 3.91 (HCl salt) and a predicted pKa of ~13.07 for the amino group [2][3].

Why Generic Substitution Fails for 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide: Structural Determinants That Preclude Interchangeability with De-Amino and Regioisomeric Analogs


The presence of the free 2-amino group fundamentally distinguishes this compound from its closest commercially available analog, N-(4-fluorophenyl)-3-phenylpropanamide (CAS 5298-86-2), which lacks this functionality entirely. This single structural difference produces a discrete hydrogen bond donor count (2 HBD vs. 1 HBD), alters the protonation state at physiological pH, and critically determines biological target engagement: the de-amino analog exhibits quorum sensing inhibitory activity against Vibrio harveyi (IC₅₀ = 1.1 µM) [1], whereas the 2-amino-containing phenylalanine anilide chemotype engages HDAC enzymes, with the free amine serving as an essential zinc-chelating or hydrogen-bonding pharmacophoric element demonstrated across the phenylalanine amide series [2]. Substituting the de-amino analog or a regioisomeric fluorophenyl variant therefore results in a different target profile, precluding functional interchangeability in enzyme inhibition, cellular differentiation, or target-based screening workflows.

2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide: Quantitative Evidence Guide for Differentiated Scientific Selection


Hydrogen Bond Donor Capacity Differentiates 2-Amino-Containing Compound from De-Amino Analog, Governing Target Engagement Potential

2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide possesses two hydrogen bond donor (HBD) atoms (the primary amine NH₂ and the amide NH), compared to a single HBD (amide NH only) in the de-amino analog N-(4-fluorophenyl)-3-phenylpropanamide (CAS 5298-86-2). This difference is pharmacophorically significant: in the phenylalanine anilide HDAC inhibitor series characterized by Wittich et al. (2002), the free α-amino group is a critical determinant of enzyme inhibitory activity, with the most potent anilide (compound 11b) achieving an IC₅₀ of 80 nM against HDAC [1]. The de-amino analog lacks this zinc-chelating or active-site hydrogen-bonding functionality and instead exhibits quorum sensing inhibitory activity against Vibrio harveyi (IC₅₀ = 1.1 µM) [2], a mechanistically unrelated target. This HBD count difference (2 vs. 1) produces divergent biological profiles and precludes functional substitution.

Medicinal chemistry HDAC inhibition Structure-activity relationships

Enantiomeric Purity and Chiral Specification: S-Configuration Enables Enantioselective Biological Interactions Absent in Racemic or Achiral Analogs

The (S)-enantiomer of 2-amino-N-(4-fluorophenyl)-3-phenylpropanamide (CAS 52084-06-7) is commercially available at ≥95% purity . The chiral center at the 2-position is a critical determinant of biological stereoselectivity. In the broader 2-aminopropanamide anticonvulsant series, the S-configuration on the aminoamide moiety has been shown to favor sigma-1 (σ₁) receptor binding, while anticonvulsant and Na⁺ channel blocking activities were independent of stereochemistry [1][2]. The de-amino analog N-(4-fluorophenyl)-3-phenylpropanamide (CAS 5298-86-2) is achiral at the corresponding position and therefore cannot access enantioselective recognition processes. For procurement decisions, specifying the (S)-enantiomer (CAS 52084-06-7) ensures stereochemically defined material, whereas the hydrochloride salt (CAS 1236261-36-1) may be supplied as racemate unless otherwise specified.

Chiral chemistry Enantioselectivity Sigma receptor binding

Salt Form-Driven Solubility Differentiation: Hydrochloride Salt Provides Enhanced Aqueous Solubility Versus Free Base for In Vitro Assay Compatibility

The hydrochloride salt of 2-amino-N-(4-fluorophenyl)-3-phenylpropanamide (CAS 1236261-36-1, MW 294.75) exhibits significantly enhanced aqueous solubility compared to the free base (MW 258.29) . The free base has a predicted logP of approximately 2.65 and pKa of ~13.07, indicating limited aqueous solubility at neutral pH [1]. The HCl salt increases polarity (logP ~3.91 for the protonated form in octanol/water partitioning contexts [2]) and provides the compound in a readily dissolvable form suitable for aqueous biological assay buffers at millimolar concentrations. The de-amino analog (MW 243.28) is exclusively available as the neutral free base and lacks a basic amine center for salt formation, limiting its aqueous formulation flexibility.

Formulation Solubility Assay development

Phenylalanine Anilide Chemotype HDAC Inhibitory Potential: Class-Level Quantitative Evidence Supports Epigenetic Research Applications

The phenylalanine anilide chemotype, to which 2-amino-N-(4-fluorophenyl)-3-phenylpropanamide belongs, has demonstrated potent HDAC inhibitory activity in quantitative enzymatic assays. Wittich et al. (2002) systematically characterized this series, reporting that the most potent phenylalanine anilide (compound 11b) inhibited HDAC with an IC₅₀ of 80 nM, representing up to a 15-fold potentiation of in vitro inhibition compared to the primary amide lead compound [1]. The SAR study established that the amide nitrogen substituent is a critical determinant of potency, with anilide derivatives consistently outperforming primary amides. Several compounds in this series also induced terminal cell differentiation and inhibited proliferation of Friend leukemic cells at submicromolar concentrations [1]. The free 2-amino group present in the target compound provides the essential zinc-chelating functionality that defines this inhibitor class. In contrast, the de-amino analog N-(4-fluorophenyl)-3-phenylpropanamide (CAS 5298-86-2) acts via quorum sensing antagonism (IC₅₀ = 1.1 µM against V. harveyi) [2], a mechanistically distinct pathway unrelated to HDAC biology.

Epigenetics HDAC inhibition Cancer research

Derivatization Handle Capacity: Free Primary Amine Enables Downstream Conjugation and Library Synthesis Unavailable with De-Amino Analog

The free primary amine at the 2-position of 2-amino-N-(4-fluorophenyl)-3-phenylpropanamide provides a reactive handle for amide coupling, reductive amination, sulfonamide formation, and urea synthesis—transformations that are structurally precluded in the de-amino analog N-(4-fluorophenyl)-3-phenylpropanamide (CAS 5298-86-2). In the p38 MAP kinase inhibitor series reported by researchers coupling [4-(trifluoromethyl)-1H-imidazole-1-yl]acetic acid with 2-amino-N-(substituted)-3-phenylpropanamide derivatives, the free amine served as the essential conjugation point for generating bioactive imidazole-containing analogs [1]. The de-amino analog, lacking this nucleophilic amine, cannot participate in such derivatization reactions without prior functional group installation, representing at minimum one additional synthetic step. For medicinal chemistry groups synthesizing focused libraries or structure-activity relationship (SAR) panels, the target compound thus offers direct, single-step derivatization capability.

Chemical biology Library synthesis Bioconjugation

2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide: Evidence-Backed Research and Industrial Application Scenarios


HDAC-Focused Epigenetic Probe and Lead Discovery Programs

Based on the class-level HDAC inhibitory activity of the phenylalanine anilide chemotype (IC₅₀ as low as 80 nM) [1], 2-amino-N-(4-fluorophenyl)-3-phenylpropanamide is suitable as a starting scaffold for medicinal chemistry optimization targeting histone deacetylases. The free 2-amino group provides the essential zinc-chelating pharmacophore, and the 4-fluorophenyl amide moiety can be systematically varied to optimize isoform selectivity and antiproliferative potency. Researchers should procure the hydrochloride salt (CAS 1236261-36-1) for direct use in enzymatic HDAC assays in aqueous buffer systems, or the (S)-enantiomer (CAS 52084-06-7) for stereochemically defined SAR studies.

Focused Compound Library Synthesis and Derivatization Campaigns

The free primary amine at the 2-position enables direct, single-step derivatization via amide coupling, sulfonylation, or reductive amination [2]. This compound serves as a versatile building block for generating focused libraries of N-substituted phenylalanine amides for screening against epigenetic, neurological, or anti-infective targets. The hydrochloride salt form (CAS 1236261-36-1, purity ≥98%) provides enhanced solubility for solution-phase parallel synthesis. In contrast, the de-amino analog N-(4-fluorophenyl)-3-phenylpropanamide (CAS 5298-86-2) requires additional synthetic steps to install a reactive handle, making it less efficient for library production.

Neurological Target Screening Leveraging the 2-Aminopropanamide Scaffold

The 2-aminopropanamide scaffold is associated with sodium channel blocking activity and anticonvulsant efficacy, with the S-configuration favoring sigma-1 receptor binding [3]. 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide, particularly as the (S)-enantiomer (CAS 52084-06-7), can be deployed in ion channel electrophysiology screens, sigma receptor binding assays, or maximal electroshock (MES) seizure models for anticonvulsant lead identification. The 4-fluorophenyl substituent may confer metabolic stability advantages over non-fluorinated phenyl analogs, consistent with the established role of fluorine in blocking oxidative metabolism [3].

Quorum Sensing vs. HDAC Inhibition Comparator Studies for Mechanistic Target Deconvolution

The de-amino analog N-(4-fluorophenyl)-3-phenylpropanamide has demonstrated quorum sensing inhibitory activity against Vibrio harveyi (IC₅₀ = 1.1 µM) [4], while the 2-amino-containing target compound is predicted to engage HDAC enzymes based on class-level SAR [1]. This divergent target profile makes the pair valuable as matched chemical probes for target deconvolution studies: researchers can use both compounds in parallel phenotypic screens to discriminate between quorum sensing-mediated and HDAC-mediated biological effects, with the presence or absence of the 2-amino group serving as the sole structural variable driving target selectivity.

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